molecular formula C9H9ClOS B14056682 1-(4-Chloro-2-mercaptophenyl)propan-1-one

1-(4-Chloro-2-mercaptophenyl)propan-1-one

Cat. No.: B14056682
M. Wt: 200.69 g/mol
InChI Key: UZFHBBAOMIKKBL-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9ClOS It is characterized by the presence of a chloro group and a mercapto group attached to a phenyl ring, along with a propanone moiety

Preparation Methods

The synthesis of 1-(4-Chloro-2-mercaptophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-mercaptobenzaldehyde with propanone under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The choice of solvents, catalysts, and purification techniques are crucial factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

1-(4-Chloro-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The chloro and mercapto groups can participate in nucleophilic and electrophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity .

Comparison with Similar Compounds

1-(4-Chloro-2-mercaptophenyl)propan-1-one can be compared with similar compounds such as:

Properties

Molecular Formula

C9H9ClOS

Molecular Weight

200.69 g/mol

IUPAC Name

1-(4-chloro-2-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C9H9ClOS/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2H2,1H3

InChI Key

UZFHBBAOMIKKBL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)Cl)S

Origin of Product

United States

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